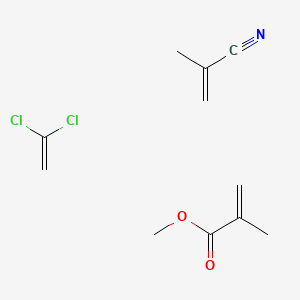
1,1-Dichloroethene;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,1-Dichloroethene
1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is base-catalyzed, typically using sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) at around 100°C .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is synthesized through the esterification of methacrylic acid with methanol. Industrial production often involves the carboalkoxylation of ethylene to produce methyl propionate, which is then converted to methyl methacrylate .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile is produced by the ammoxidation of isobutylene, where isobutylene reacts with ammonia and oxygen in the presence of a catalyst .
Chemical Reactions Analysis
1,1-Dichloroethene
1,1-Dichloroethene undergoes polymerization to form polyvinylidene chloride. It can also participate in addition reactions with various reagents, such as hydrogen chloride, to form 1,1,1-trichloroethane .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes polymerization to form poly(methyl methacrylate) (PMMA). It can also react with nucleophiles in Michael addition reactions .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile can undergo polymerization to form poly(methacrylonitrile). It can also participate in addition reactions with various nucleophiles .
Scientific Research Applications
1,1-Dichloroethene
1,1-Dichloroethene is used in the production of polyvinylidene chloride polymers, which are used in food wrap, carpet backing, and other applications . It is also used in semiconductor device fabrication for growing high-purity silicon dioxide films .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is primarily used in the production of PMMA, which is used in applications such as acrylic glass, contact lenses, and medical devices .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile is used in the preparation of homopolymers, copolymers, elastomers, and plastics. It is also used as a chemical intermediate in the preparation of acids, amides, amines, esters, and other nitriles .
Mechanism of Action
1,1-Dichloroethene
1,1-Dichloroethene exerts its effects primarily through polymerization, forming polyvinylidene chloride. This polymerization process involves the formation of covalent bonds between monomer units .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate polymerizes to form PMMA through a free-radical mechanism. The polymerization involves the initiation, propagation, and termination steps, resulting in the formation of long polymer chains .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile polymerizes through a free-radical mechanism, similar to methyl 2-methylprop-2-enoate. The polymerization process involves the formation of covalent bonds between monomer units .
Comparison with Similar Compounds
1,1-Dichloroethene
Similar compounds include vinyl chloride and 1,2-dichloroethane. 1,1-Dichloroethene is unique in its ability to form polyvinylidene chloride, which has distinct properties compared to polyvinyl chloride .
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique in its widespread use in the production of PMMA, which has excellent optical properties and chemical resistance .
2-Methylprop-2-enenitrile
Similar compounds include acrylonitrile and ethyl acrylonitrile. 2-Methylprop-2-enenitrile is unique in its use as a chemical intermediate in the preparation of various polymers and other chemicals .
Properties
CAS No. |
32335-23-2 |
|---|---|
Molecular Formula |
C11H15Cl2NO2 |
Molecular Weight |
264.14 g/mol |
IUPAC Name |
1,1-dichloroethene;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile |
InChI |
InChI=1S/C5H8O2.C4H5N.C2H2Cl2/c1-4(2)5(6)7-3;1-4(2)3-5;1-2(3)4/h1H2,2-3H3;1H2,2H3;1H2 |
InChI Key |
WSUBWMZAALBLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#N.CC(=C)C(=O)OC.C=C(Cl)Cl |
Related CAS |
32335-23-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
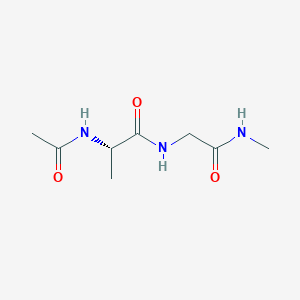
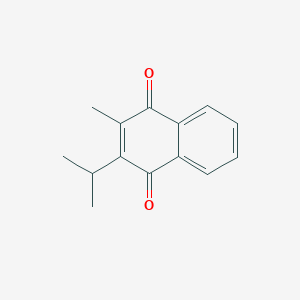
![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
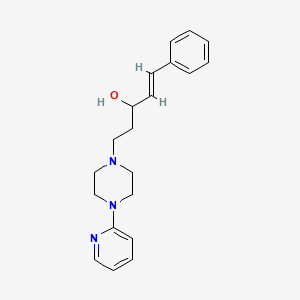
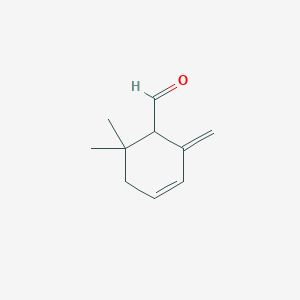
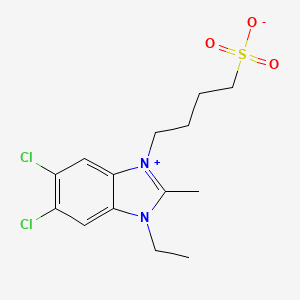
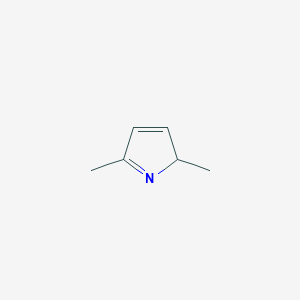
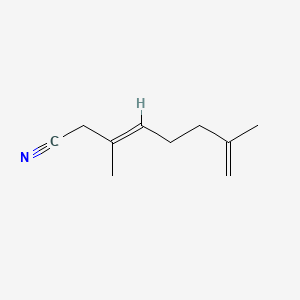
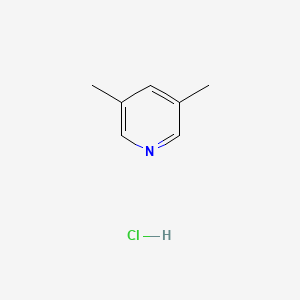
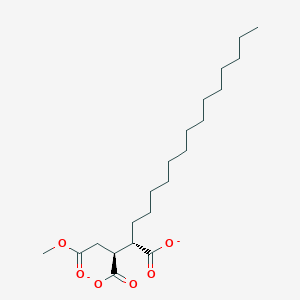

![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)
